Dictamnine
Overview
Description
Dictamnine is a natural alkaloid isolated from the root of Dictamnus dasycarpus Turcz, a plant belonging to the Rutaceae family . It is a furoquinoline alkaloid known for its wide spectrum of pharmacological properties, including antimicrobial, antiviral, mutagenic, cytotoxic, and anticancer activities . This compound has been traditionally used in Chinese medicine for its therapeutic effects.
Mechanism of Action
Target of Action
Dictamnine, a naturally occurring small-molecule furoquinoline alkaloid, has been found to interact with several targets. It acts as an inhibitor of the receptor tyrosine kinase c-Met . This receptor is a key player in various cellular processes, including cell growth, survival, and migration .
Mode of Action
This compound suppresses the growth of lung cancer cells by inhibiting the phosphorylation and activation of c-Met . This interaction attenuates the activation of the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the PI3K/AKT/mTOR and MAPK signaling pathways, which are involved in cell growth, survival, and migration . This compound also impairs lipid metabolism and aggravates oxidative stress . It up-regulates glutathione S transferase a1 (GSTA1) and Bax/Bcl-2 ratio and down-regulates antioxidative enzymes superoxide dismutase (SOD), catalase, and glutathione peroxidase 1 (GPx-1) .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry . This method quantifies the concentration of this compound in rat plasma and tissues, providing insights into its absorption, distribution, metabolism, and excretion .
Result of Action
This compound’s action results in several molecular and cellular effects. It induces hepatotoxicity in mice, characterized by increased serum aspartate aminotransferase (AST) activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels . Histological analysis reveals that this compound causes hepatocyte vesicular steatosis . In lung cancer cells, this compound suppresses growth and attenuates the activation of key signaling pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hepatotoxicity of this compound is modulated by CYP3A4, an enzyme involved in drug metabolism
Biochemical Analysis
Biochemical Properties
Dictamnine has been found to interact with various enzymes and proteins. It suppresses the growth of lung cancer cells in vitro and in vivo by attenuating the activation of PI3K/AKT/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways. This is achieved by inhibiting the phosphorylation and activation of receptor tyrosine kinase c-Met .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the growth of lung cancer cells . In another study, this compound was found to inhibit the adhesion to and invasion of Uropathogenic Escherichia Coli (UPEC) to urothelial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation and activation of receptor tyrosine kinase c-Met, thereby downregulating the PI3K/AKT/mTOR and MAPK signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decrease cell viability in a dose-dependent manner after treatment for 48 hours .
Dosage Effects in Animal Models
In animal models, a high dose of this compound significantly increases serum aspartate aminotransferase (AST) activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels, the relative liver weight and liver/brain weight ratio .
Metabolic Pathways
This compound is involved in various metabolic pathways. The expressed genes, proteins, and metabolites exhibited strong associations with lipid metabolism disorder and oxidative stress .
Transport and Distribution
A study has developed a method to quantify the concentration of this compound in rat plasma and tissues for the in vivo pharmacokinetics, tissue distribution, and excretion study .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dictamnine can be synthesized through various methods. One common approach involves the rhodium-catalyzed direct arylation of furopyridine . This method uses a Rh2(OAc)4/IMes•HCl system to promote the chemoselective installation of aryl groups at the 2-position of furo[2,3-b]pyridine, yielding this compound derivatives with improved cardiac effects .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the root bark of Dictamnus dasycarpus. The extraction process typically includes the use of solvents such as ethanol or methanol to obtain the crude extract, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dictamnine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as the installation of aryl groups through rhodium-catalyzed direct arylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Rhodium catalysts, such as Rh2(OAc)4, are used for direct arylation reactions.
Major Products
Scientific Research Applications
Dictamnine has a wide range of scientific research applications:
Biology: The compound has been studied for its antimicrobial and antiviral activities.
Medicine: This compound exhibits cytotoxic and anticancer activities, making it a potential candidate for cancer treatment.
Industry: This compound’s insecticidal properties make it useful in agricultural applications.
Comparison with Similar Compounds
Dictamnine is part of the furoquinoline alkaloid family, which includes similar compounds such as skimmianine, γ-fagarine, and evolitrine . These compounds share similar chemical structures and pharmacological properties. this compound is unique in its strong phototoxic and photomutagenic properties . Skimmianine, for example, is known for its strong acetylcholinesterase inhibitory activity , while this compound is more commonly associated with its antimicrobial and anticancer activities .
List of Similar Compounds
- Skimmianine
- γ-Fagarine
- Evolitrine
- Pteliene
Properties
IUPAC Name |
4-methoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONIXOBNMDJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041012 | |
Record name | Dictamnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-29-7 | |
Record name | Dictamnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dictamnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dictamnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 484-29-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICTAMNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary cellular target of dictamnine's phototoxicity?
A1: Research suggests that deoxyribonucleic acid (DNA) is a major target for this compound's phototoxic effects. [] This is supported by studies demonstrating the formation of covalent monoadducts between this compound and purified DNA from the fungus Mucor hiemalis upon exposure to long-wave ultraviolet (UV) light. []
Q2: Does this compound induce interstrand crosslinks in DNA?
A2: Contrary to earlier findings, this compound has been shown to be incapable of forming interstrand crosslinks in native DNA. [] This suggests that this compound acts as a monofunctional photoreagent towards DNA in vitro. []
Q3: How does this compound affect mast cell activation?
A3: this compound has been shown to inhibit mast cell activation by targeting the Mas-related G protein-coupled receptor member X2 (MrgX2) receptor. [] This inhibition suppresses the release of histamine and inflammatory mediators, effectively reducing anaphylactoid reactions. []
Q4: How does this compound impact macrophage polarization in the context of atopic dermatitis?
A4: this compound exhibits anti-inflammatory effects by inhibiting M1 macrophage polarization and promoting autophagy in a mouse model of atopic dermatitis. [] This effect contributes to the suppression of skin inflammation and a reduction in the release of pro-inflammatory cytokines. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C12H9NO2 and a molecular weight of 199.20 g/mol.
Q6: How do structural modifications of this compound affect its biological activity?
A6: Studies on the structure-activity relationship of this compound and its derivatives are ongoing. One study showed that the addition of a hydroxyl group at the 8-position of this compound resulted in a compound with reduced mutagenicity compared to the parent compound. [] Further research is needed to fully elucidate the impact of specific structural modifications on this compound's activity, potency, and selectivity.
Q7: How is this compound absorbed and metabolized in rats?
A7: Studies in rats have shown that this compound is metabolized via its hepatic cytochrome P-450 system. [, ] Metabolites identified include dictamnic acid, demethyl-dictamnine, and hydroxythis compound. [, ]
Q8: How do the pharmacokinetic properties of this compound differ between oral and intravenous administration in rats?
A8: A study using a UPLC-MS/MS method to quantify this compound levels in rat plasma after oral and intravenous administration would provide insights into its pharmacokinetic properties and bioavailability. []
Q9: Does this compound exhibit antibacterial activity against uropathogenic Escherichia coli (UPEC)?
A9: While this compound doesn't directly kill UPEC, it effectively inhibits its adhesion to and invasion of uroepithelial cells. [] This effect is attributed to this compound's ability to disrupt the structure of bacterial fimbriae and downregulate adhesion-related genes in both UPEC and uroepithelial cells. []
Q10: What are the effects of this compound on atopic dermatitis-like skin lesions in mice?
A10: this compound has been shown to ameliorate 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis-like skin lesions in mice. [] This effect is linked to its ability to inhibit M1 macrophage polarization and promote autophagy. []
Q11: How does this compound affect allergic rhinitis in a mouse model?
A11: this compound demonstrates anti-inflammatory effects in an ovalbumin-induced murine allergic rhinitis model. [] It reduces allergic reactions, decreases nasal rubbing and sneezing frequency, and inhibits the activation of mast cells via the LYN kinase-mediated signaling pathway. []
Q12: Does this compound exhibit antifungal activity?
A12: Yes, this compound displays in vitro antifungal activity against Candida albicans, inhibiting its growth cycle. [] The minimum inhibitory concentration (MIC) of this compound against C. albicans was found to be 312.5 μg/mL. []
Q13: Does this compound exhibit any toxic effects?
A13: While this compound possesses various pharmacological activities, studies have reported potential toxicity. Research indicates that this compound can induce dose-dependent hepatotoxicity in mice, particularly in females. [] This hepatotoxicity is attributed to lipid metabolism disorders and oxidative stress. []
Q14: Which components of Cortex Dictamni are potentially hepatotoxic?
A14: Studies suggest that this compound, obakunone, and fraxinellone may contribute to the hepatotoxicity of Cortex Dictamni extracts. [] Among these, this compound is considered the most potentially hepatotoxic component. []
Q15: What analytical techniques are used to quantify this compound?
A15: Several analytical methods have been employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): Used to isolate, identify, and quantify this compound in plant extracts and biological samples. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used to identify and characterize this compound metabolites in vitro and in vivo. [, , ]
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Employed to develop a rapid and sensitive method for quantifying this compound levels in rat plasma. []
- 1H nuclear magnetic resonance (NMR) spectroscopy: Utilized as a convenient and accurate method for the quantitative determination of this compound in Dictamni Cortex. []
Q16: What is the role of cytochrome P450 3A4 (CYP3A4) in this compound-induced hepatotoxicity?
A16: Research suggests that CYP3A4 plays a significant role in the metabolic activation of this compound, contributing to its hepatotoxic effects. [] Inhibition of CYP3A4 has been shown to alleviate this compound-induced liver injury both in vitro and in vivo, while induction of CYP3A4 exacerbates the toxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.